4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-(5,6-Dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex heterocyclic compound that features a unique fusion of benzotriazole and benzothienopyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the benzotriazole moiety, followed by its coupling with a benzothienopyrimidine precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(5,6-Dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, forming stable coordination complexes that inhibit enzymatic activities or disrupt cellular processes. The benzothienopyrimidine structure may interact with nucleic acids or proteins, affecting gene expression or protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-(5,6-Dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine
- 4-(5,6-Dimethyl-1H-1,2,3-benzotriazol-1-yl)-6-phenylthieno[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine stands out due to its unique combination of benzotriazole and benzothienopyrimidine structures. This fusion imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C18H17N5S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(5,6-dimethylbenzotriazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H17N5S/c1-10-7-13-14(8-11(10)2)23(22-21-13)17-16-12-5-3-4-6-15(12)24-18(16)20-9-19-17/h7-9H,3-6H2,1-2H3 |
InChI Key |
PSTMOLWLPNXOII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(N=N2)C3=C4C5=C(CCCC5)SC4=NC=N3 |
Origin of Product |
United States |
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